molecular formula C8H9ClFNO2 B8810307 Methyl 2-amino-4-fluorobenzoate hydrochloride CAS No. 439808-83-0

Methyl 2-amino-4-fluorobenzoate hydrochloride

Cat. No. B8810307
M. Wt: 205.61 g/mol
InChI Key: KIDAZWVUMSRSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-fluorobenzoate hydrochloride is a useful research compound. Its molecular formula is C8H9ClFNO2 and its molecular weight is 205.61 g/mol. The purity is usually 95%.
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properties

CAS RN

439808-83-0

Product Name

Methyl 2-amino-4-fluorobenzoate hydrochloride

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

methyl 2-amino-4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-3-2-5(9)4-7(6)10;/h2-4H,10H2,1H3;1H

InChI Key

KIDAZWVUMSRSFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphosgene (3.26 g, 11 mmol) was added to 4-fluoroanthranilic acid (1.55 g, 1.0 mmol) in dry 1,4-dioxane (50 ml), and the mixture was stirred at rt. for 1 h, and then 50° C. for ca. 30 min. Solvent was removed in vacuo, dry methanol (30 ml) added, followed by potassium carbonate (4.42 g, 35 mmol). The mixture was stirred at r.t. for 30 min, and then 2.5 h at 50° C. Inorganic material was filtered off, and the residue distributed between ethyl acetate (150 ml) and the pH 7 buffer (75 ml). Aqueous layer was extracted with ethyl acetate (2×50 ml). Combined organic layers were washed with water diluted aq. sodium bicarbonate (pH ca. 8; 2×50 ml), brine (50 ml), and dried (MgSO4). The organic solution was concentrated in vacuo (to ca. 75 ml), and 1 M hydrogen chloride in ethyl ether (ca. 25 ml) added. The precipitated crystalline product was filtered off, washed with ethyl ether, hexanes, and dried in vacuo. Yield 1.00 g (49%). 1H NMR in 5% CD3OD in CDCl3 (δ, ppm): 3.83 (s, 3 H), 6.55 (m, 1 H), 6.66 (m, 1 H), 7.88 (m, 1 H).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two

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